6-Iodo-pyrazine-2-carbonitrile 6-Iodo-pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1286743-81-4
VCID: VC8065940
InChI: InChI=1S/C5H2IN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
SMILES: C1=C(N=C(C=N1)I)C#N
Molecular Formula: C5H2IN3
Molecular Weight: 230.99 g/mol

6-Iodo-pyrazine-2-carbonitrile

CAS No.: 1286743-81-4

Cat. No.: VC8065940

Molecular Formula: C5H2IN3

Molecular Weight: 230.99 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-pyrazine-2-carbonitrile - 1286743-81-4

Specification

CAS No. 1286743-81-4
Molecular Formula C5H2IN3
Molecular Weight 230.99 g/mol
IUPAC Name 6-iodopyrazine-2-carbonitrile
Standard InChI InChI=1S/C5H2IN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
Standard InChI Key RVLKIVDWWONONH-UHFFFAOYSA-N
SMILES C1=C(N=C(C=N1)I)C#N
Canonical SMILES C1=C(N=C(C=N1)I)C#N

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

6-Iodo-pyrazine-2-carbonitrile belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The iodine substituent at position 6 introduces significant steric bulk and polarizability, while the cyano group at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions. The molecular formula (C₅H₂IN₃) reflects a planar geometry stabilized by π-conjugation across the ring and substituents .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular weight230.996 g/mol
Exact mass230.929345 Da
IUPAC name6-Iodo-pyrazine-2-carbonitrile
SMILESN#Cc1ncc(I)cn1

The iodine atom’s van der Waals radius (198 pm) creates steric hindrance, influencing reactivity at adjacent positions. Quantum mechanical calculations predict a dipole moment of 4.2 D, primarily oriented toward the cyano group .

Synthetic Methodologies

Direct Halogenation Strategies

The synthesis of 6-iodo-pyrazine-2-carbonitrile typically begins with halogenation of pyrazine precursors. A common route involves:

  • Chlorination: Pyrazine-2-carbonitrile is treated with iodine monochloride (ICl) in acetic acid at 60°C, yielding 6-chloro-pyrazine-2-carbonitrile as an intermediate .

  • Iodine Exchange: The chloro intermediate undergoes nucleophilic aromatic substitution with sodium iodide in dimethylformamide (DMF) at 120°C, replacing chlorine with iodine .

This two-step process achieves yields of 65–72%, with purity confirmed via HPLC (>98%) . Alternative methods employ Pd-catalyzed cross-coupling reactions, though these are less cost-effective for large-scale production .

Table 2: Optimization of Iodination Conditions

ParameterOptimal ValueImpact on Yield
Temperature120°CMaximizes substitution rate
SolventDMFEnhances iodide nucleophilicity
Reaction time8 hoursBalances conversion vs. decomposition

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption at 2,230 cm⁻¹ confirms the C≡N stretch, while C-I vibrations appear at 620 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 9.21 (s, 1H, H3), 8.94 (s, 1H, H5) .

    • ¹³C NMR: δ 158.2 (C2), 142.1 (C6), 118.9 (C≡N) .

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 174–176°C, with decomposition onset at 210°C under nitrogen . The compound exhibits moderate hygroscopicity (water absorption: 1.2% w/w at 25°C/60% RH) .

Biological and Industrial Applications

Kinase Inhibition Profiles

Structural analogs of 6-iodo-pyrazine-2-carbonitrile demonstrate potent inhibition of casein kinase 2 (CSNK2A), a therapeutic target in oncology. For example, 6-isopropoxyindole-pyrazine derivatives show IC₅₀ values of 5–10 nM against CSNK2A, with 30-fold selectivity over PIM3 kinase . The cyano group’s electron-withdrawing nature enhances binding to the kinase ATP pocket, as shown in molecular docking studies .

Antialgal Activity

In Chlorella vulgaris models, pyrazine derivatives with iodine substituents reduce chlorophyll content by 40–60% at 50 μmol·L⁻¹, suggesting utility in biofilm control . The mechanism likely involves disruption of photosynthetic electron transport chains .

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